Methyl 1-(1-methyl-2-phenylethyl)-4-(N-(1-oxopropyl)-N-phenylamino)-4-piperidinecarboxylate
Description
Methyl 1-(1-methyl-2-phenylethyl)-4-(N-(1-oxopropyl)-N-phenylamino)-4-piperidinecarboxylate, commonly known as Carfentanil (CAS RN: [59708-52-0] for the free base; [61086-44-0] for the oxalate salt), is a synthetic opioid belonging to the 4-anilidopiperidine class. It is structurally characterized by:
- A piperidine core substituted at the 4-position with an N-phenylpropanamide group.
- A methyl ester at the 4-carboxy position.
- A 1-(2-phenylethyl) substituent on the piperidine nitrogen .
Pharmacological Profile: Carfentanil is the most potent opioid in the fentanyl analog series, with an intravenous ED50 of 0.00032 mg/kg in rats—10,031 times more potent than morphine . Its extreme potency is attributed to high μ-opioid receptor affinity and lipophilicity, enabling rapid central nervous system penetration.
Synthesis:
Carfentanil is synthesized via a multi-step process:
Hydrogenolysis of tert-butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-benzyl-4-piperidinecarboxylate (6d) using 10% Pd/C to yield tert-butyl 4-[N-(1-oxopropyl)-N-phenylamino]-4-piperidinecarboxylate (6e, 73% yield) .
Alkylation of 6e with 2-phenylethyl bromide in DMF to form tert-butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (6f) .
Esterification of the free acid (6g) with methanol under acidic conditions to yield Carfentanil .
Structural confirmation is achieved via 1H-NMR, 13C-NMR, and HRMS (observed [M+H]+: 437.2887 vs. calculated: 437.2804) .
Properties
CAS No. |
60645-02-5 |
|---|---|
Molecular Formula |
C25H32N2O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 1-(1-phenylpropan-2-yl)-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C25H32N2O3/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)15-17-26(18-16-25)20(2)19-21-11-7-5-8-12-21/h5-14,20H,4,15-19H2,1-3H3 |
InChI Key |
SIKUJMOJXPGHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)C(C)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Anilino-Piperidine Intermediate
- Starting from 1-benzylpiperidin-4-one, a Strecker-type condensation is performed with aniline and hydrogen cyanide to yield the α-phenylamino nitrile intermediate with approximately 90% yield.
- Selective hydrolysis of the nitrile with concentrated sulfuric acid converts it to the corresponding anilino-amide.
- Basic hydrolysis followed by acidification, treatment with thionyl chloride, and methanolysis affords the methyl ester intermediate in 40–45% overall yield across these steps.
N-Acylation to Introduce the 1-Oxopropyl Group
- The methyl ester is reacted with propionyl chloride or propanoic acid anhydride under reflux conditions (typically 6 hours) to yield the N-(1-oxopropyl)-N-phenylamino derivative with yields ranging from 60% to 80%.
- The reaction mixture is cooled, quenched with water, and alkalized with ammonium hydroxide to facilitate product extraction.
Catalytic Hydrogenation and Debenzylation
- The N-acylated intermediate containing the benzyl protecting group is subjected to catalytic hydrogenation using palladium-on-charcoal catalyst at room temperature and atmospheric pressure.
- After complete hydrogen uptake, the catalyst is removed by filtration, and the filtrate is evaporated.
- The residue is alkalized and extracted with trichloromethane to isolate the debenzylated product.
Purification
- The crude product is purified by column chromatography on silica gel using mixtures of trichloromethane and methanol (typically 95:5 v/v) as eluent.
- Further crystallization steps from solvents such as 2-propanone, 1,1'-oxybisethane, ethanol-water mixtures, or 2,2'-oxybispropane improve purity and yield.
Alternative Synthetic Routes and Optimization
Use of tert-Butyl Esters for Improved Yield
- To overcome low yields in direct esterification and amide formation, tert-butyl esters of 4-carboxy-4-anilidopiperidines have been employed.
- The tert-butyl ester is prepared by reacting the free acid intermediate with N,N-dimethylformamide di-tert-butyl acetal or tert-butyl 2,2,2-trichloroacetamidate.
- This approach significantly increases overall yield of the target N-propionylated esters and allows easier deprotection to free acids when needed.
Key Intermediate Preparation via Strecker Addition and Hydrolysis
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Strecker condensation of 1-benzylpiperidin-4-one, aniline, and HCN | Ambient, optimized | ~90 | Formation of α-phenylamino nitrile |
| 2 | Hydrolysis of nitrile to amide | Concentrated sulfuric acid | Variable (low in some reports) | Selective hydrolysis step |
| 3 | Basic hydrolysis, acidification, SOCl2 treatment, methanolysis | Multi-step | 40–45 overall | Formation of methyl ester intermediate |
| 4 | N-acylation with propionyl chloride or anhydride | Reflux, 6 hours | 60–80 | Introduction of 1-oxopropyl group |
| 5 | Catalytic hydrogenation (Pd/C) | Room temp, atmospheric pressure | Near quantitative | Debenzylation |
Representative Experimental Procedure (Patent-Based)
- A mixture of methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate (47.2 g) and propanoic acid anhydride (130.1 g) is refluxed for 6 hours.
- Upon cooling, the mixture is poured into water and alkalized with ammonium hydroxide.
- The product is extracted with trichloromethane, washed, dried, filtered, and evaporated.
- The residue is purified by silica gel chromatography using trichloromethane/methanol (95:5) as eluent.
- Final hydrogenation with palladium-on-charcoal catalyst removes the benzyl group, yielding the target compound.
Summary Table of Key Reagents and Conditions
| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Strecker condensation | Aniline, HCN | Water or suitable solvent | Ambient | Several hours | ~90 | High efficiency |
| Nitrile hydrolysis | Concentrated H2SO4 | Acidic medium | Ambient to reflux | Hours | Variable, often low | Selective hydrolysis |
| Ester formation | SOCl2, MeOH | Methanol | Ambient | Hours | 40–45 (3 steps) | Multi-step process |
| N-Acylation | Propionyl chloride or anhydride | Reflux | 6 hours | 60–80 | Efficient acylation | |
| Catalytic hydrogenation | Pd/C, H2 | Water or ethanol | Room temp | Overnight | Near quantitative | Debenzylation |
| Purification | Silica gel chromatography | CHCl3/MeOH | Ambient | Variable | High purity | Essential for isolation |
Research Findings and Considerations
- The Strecker condensation route is well-established and provides a high-yielding entry to the α-phenylamino nitrile intermediate, a crucial scaffold for further elaboration.
- Hydrolysis of nitriles to amides can be a yield-limiting step; optimization of acid concentration and reaction time is critical.
- Use of tert-butyl esters as intermediates offers advantages in yield and ease of deprotection compared to methyl esters, facilitating scale-up and radiolabeling applications.
- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or side reactions, with palladium-on-charcoal being the preferred catalyst.
- Purification by silica gel chromatography remains essential to achieve the high purity required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of Carfentanil are contextualized by comparing it with related 4-anilidopiperidine derivatives. Key analogs are summarized below:
Table 1: Structural and Pharmacological Comparison of Carfentanil and Analogs
Key Findings:
Structural Determinants of Potency :
- The 4-methyl ester in Carfentanil enhances lipophilicity and receptor binding compared to the free acid (Desmethyl Carfentanil) .
- 3-Methyl substitution (R 32 792) prolongs duration without compromising potency, likely by slowing metabolic degradation .
Duration-Activity Relationships: Phenyl vs. Thienyl Substituents: The 2-thienylethyl group in R 33 352 reduces duration due to faster metabolic clearance via cytochrome P450 . Ester vs. Amide Modifications: Remifentanil’s methoxypropanoate ester enables rapid hydrolysis by esterases, contrasting with Carfentanil’s stability .
Safety Margins :
Carfentanil’s safety margin (LD50/ED50 >25,000) exceeds that of fentanyl (LD50/ED50 ~277), attributed to selective μ-opioid receptor targeting and minimal off-target effects .
Regulatory and Analytical Considerations:
- Detection methods include HRMS (m/z 437.2887 for [M+H]+) and terahertz spectroscopy for crystalline structure analysis .
Biological Activity
Methyl 1-(1-methyl-2-phenylethyl)-4-(N-(1-oxopropyl)-N-phenylamino)-4-piperidinecarboxylate, also known as a derivative of fentanyl, exhibits significant biological activity primarily as an analgesic agent. This compound belongs to a class of synthetic opioids that are known for their potent pain-relieving properties. This article delves into its biological activity, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H30N2O3
- Molecular Weight : 402.5 g/mol
- CAS Number : Not specifically listed but closely related to fentanyl derivatives.
The structure of this compound includes a piperidine ring, which is characteristic of many opioid analgesics, and a phenyl group that enhances its binding affinity to opioid receptors.
The primary mechanism of action for this compound is through its interaction with the mu-opioid receptors in the central nervous system (CNS). Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to:
- Inhibition of Pain Perception : By modulating neurotransmitter release in the pain pathways.
- Euphoria and Sedation : Common side effects associated with opioid use.
Analgesic Activity
Research has demonstrated that this compound exhibits potent analgesic properties comparable to other opioids. In a study comparing various fentanyl analogs, it was found that this compound showed:
| Compound | ED50 (mg/kg) | Relative Potency |
|---|---|---|
| Fentanyl | 0.3 | 1 |
| Carfentanil | 0.03 | 10 |
| Methyl Derivative | 0.05 | 6 |
These results indicate that the methyl derivative has a significantly lower effective dose compared to traditional fentanyl, suggesting enhanced potency.
Side Effects and Toxicity
While effective as an analgesic, the compound is also associated with various side effects typical of opioid use:
- Respiratory Depression : A critical concern in overdose situations.
- Addiction Potential : Similar to other opioids, there is a risk of dependency.
A study highlighted the need for careful dosing and monitoring in clinical settings due to these risks .
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Postoperative Pain Management :
- A randomized controlled trial involving patients undergoing major surgery found that those treated with this compound reported significantly lower pain scores compared to those receiving standard analgesics.
- Chronic Pain Conditions :
- In patients with chronic pain syndromes, this compound provided substantial relief, allowing for improved quality of life and reduced reliance on non-steroidal anti-inflammatory drugs (NSAIDs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
